molecular formula C21H21N3O3S B7020494 N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7020494
M. Wt: 395.5 g/mol
InChI Key: BPBZRUGNPYKTNW-UHFFFAOYSA-N
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Description

N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a heterocyclic compound that incorporates several functional groups, including a pyridine ring, a thiazole ring, and an oxane moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(19-13-23-21(28-19)16-5-9-22-10-6-16)24-17-1-3-18(4-2-17)27-14-15-7-11-26-12-8-15/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBZRUGNPYKTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=C(C=C2)NC(=O)C3=CN=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane derivative, followed by the formation of the thiazole ring and the subsequent coupling with the pyridine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. For example, the thiazole ring can interact with enzyme active sites, while the pyridine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(oxan-4-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both pyridine and thiazole rings, along with the oxane moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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